

Commercial Suppliers and Availability of 1-Bromoundecane-D23: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Bromoundecane-D23

Cat. No.: B1381412

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key specifications, and practical applications of **1-Bromoundecane-D23**. This deuterated n-alkyl bromide is a valuable tool in various research and development fields, particularly in mechanistic studies, quantitative analysis, and drug discovery. Its primary utility stems from the kinetic isotope effect (KIE), where the substitution of hydrogen with deuterium atoms alters reaction rates and metabolic pathways.

Commercial Availability and Supplier Specifications

1-Bromoundecane-D23 is available from several specialized chemical suppliers. The following tables summarize the available quantitative data from various vendors to facilitate easy comparison.

Table 1: Commercial Suppliers of **1-Bromoundecane-D23**

Supplier	Product Number	CAS Number	Isotopic Purity (atom % D)	Availability
C/D/N Isotopes	D-4014	349553-92-0	98	In Stock (0.1 g, 0.25 g)[1]
MedChemExpress (MCE)	HY-137257S	349553-92-0	Not Specified	Inquire for bulk
Fisher Scientific	ACROS468810010	349553-92-0	Not Specified	Inquire
ChemicalBook	CB9254701	349553-92-0	Purity: 95% (not specified if isotopic or chemical)	Multiple suppliers listed
Toronto Research Chemicals	B689787	349553-92-0	Not Specified	Inquire

Table 2: Physicochemical Properties of 1-Bromoundecane (Non-Deuterated Analog)

While specific experimental data for the D23 isotopologue is limited, the properties of the non-deuterated compound (CAS: 693-67-4) provide a close approximation. The primary difference lies in the molecular weight and the strength of the C-D versus C-H bonds, which is the basis for the kinetic isotope effect.

Property	Value
Molecular Formula	C ₁₁ H ₂₃ Br
Molecular Weight	235.20 g/mol
Boiling Point	137-138 °C at 18 mmHg
Melting Point	-9 °C
Density	1.054 g/mL at 25 °C
Refractive Index	n _{20/D} 1.457
Solubility	Insoluble in water

Experimental Protocols

The following are detailed methodologies for key experiments where **1-Bromoundecane-D23** is commonly utilized.

Grignard Reaction with a Deuterated Alkyl Halide

This protocol outlines the formation of a deuterated Grignard reagent and its subsequent reaction with an electrophile. The use of anhydrous conditions is critical to prevent quenching of the Grignard reagent.

Materials:

- **1-Bromoundecane-D23**
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Electrophile (e.g., aldehyde, ketone, CO₂)
- Iodine crystal (as initiator)
- Saturated aqueous ammonium chloride solution

- Anhydrous magnesium sulfate
- Standard laboratory glassware (oven-dried)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Glassware and Reagent Preparation: Thoroughly dry all glassware in an oven at 120°C for at least 4 hours. Assemble the apparatus while hot under a stream of inert gas and allow it to cool. Use freshly distilled anhydrous solvents.
- Grignard Reagent Formation: Place magnesium turnings in a round-bottom flask under an inert atmosphere. Add a small crystal of iodine. Prepare a solution of **1-Bromoundecane-D23** in anhydrous ether or THF.
- Add a small portion of the **1-Bromoundecane-D23** solution to the magnesium turnings. The reaction is initiated by gentle heating or the iodine crystal, evidenced by the disappearance of the iodine color and bubble formation.
- Once the reaction has started, add the remaining **1-Bromoundecane-D23** solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.
- Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add a solution of the electrophile in anhydrous ether or THF dropwise.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
- Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether. Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude

product.

- Purification: Purify the product by column chromatography or distillation as appropriate.

Use as an Internal Standard in GC-MS or LC-MS Analysis

Deuterated compounds are ideal internal standards for quantitative analysis due to their chemical similarity to the analyte, ensuring similar extraction efficiency and ionization response, while being distinguishable by mass spectrometry.

Materials:

- **1-Bromoundecane-D23** (Internal Standard, IS)
- Analyte(s) of interest (e.g., non-deuterated alkyl bromides)
- Sample matrix (e.g., plasma, soil, water)
- High-purity solvents for extraction and chromatography
- GC-MS or LC-MS/MS system

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare a stock solution of **1-Bromoundecane-D23** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
 - Prepare a working internal standard solution by diluting the stock solution to a concentration that will yield a robust signal in the analytical run (e.g., 100 ng/mL).
 - Prepare calibration standards by spiking known concentrations of the analyte(s) into a blank matrix.
- Sample Preparation:

- To a known volume or weight of the sample, add a precise volume of the working internal standard solution.
- Perform the extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction, protein precipitation).
- Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.
- Instrumental Analysis:
 - Inject the prepared samples, calibration standards, and quality control samples into the GC-MS or LC-MS system.
 - Develop a chromatographic method that provides good separation of the analyte(s) and the internal standard.
 - In the mass spectrometer, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect the specific molecular ions or fragment ions of the analyte and the deuterated internal standard.
- Data Analysis:
 - Integrate the peak areas of the analyte and the internal standard.
 - Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
 - Construct a calibration curve by plotting the response ratio versus the analyte concentration for the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

In Vitro Metabolic Stability Assay

This protocol is used to assess how deuteration affects the metabolic rate of a compound by comparing the stability of the deuterated and non-deuterated analogs in liver microsomes.

Materials:

- **1-Bromoundecane-D23**

- 1-Bromoundecane (non-deuterated analog)
- Pooled liver microsomes (e.g., human, rat)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching)
- LC-MS/MS system

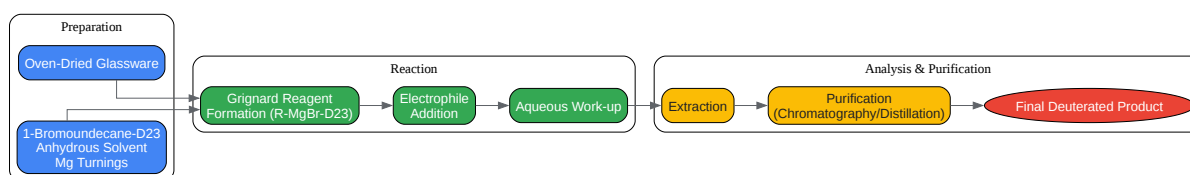
Procedure:

- Incubation Preparation:
 - Prepare working solutions of **1-Bromoundecane-D23** and its non-deuterated analog in a low percentage of organic solvent (e.g., DMSO) and dilute with phosphate buffer to the final desired concentration (e.g., 1 μ M).
 - Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL).
- Metabolic Reaction:
 - In a 96-well plate, pre-warm the microsomal suspension at 37°C.
 - Add the working solutions of the deuterated and non-deuterated compounds to their respective wells.
 - Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- Time-Point Sampling:
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard for analytical quantification.
- Sample Processing:

- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Analyze the samples to determine the concentration of the parent compound remaining at each time point.
- Data Analysis:
 - Plot the natural logarithm of the percentage of the parent compound remaining versus time.
 - Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).
 - Calculate the in vitro half-life ($t_{1/2}$) using the formula: $t_{1/2} = 0.693 / k$.
 - Compare the half-lives of the deuterated and non-deuterated compounds to assess the impact of deuteration on metabolic stability.

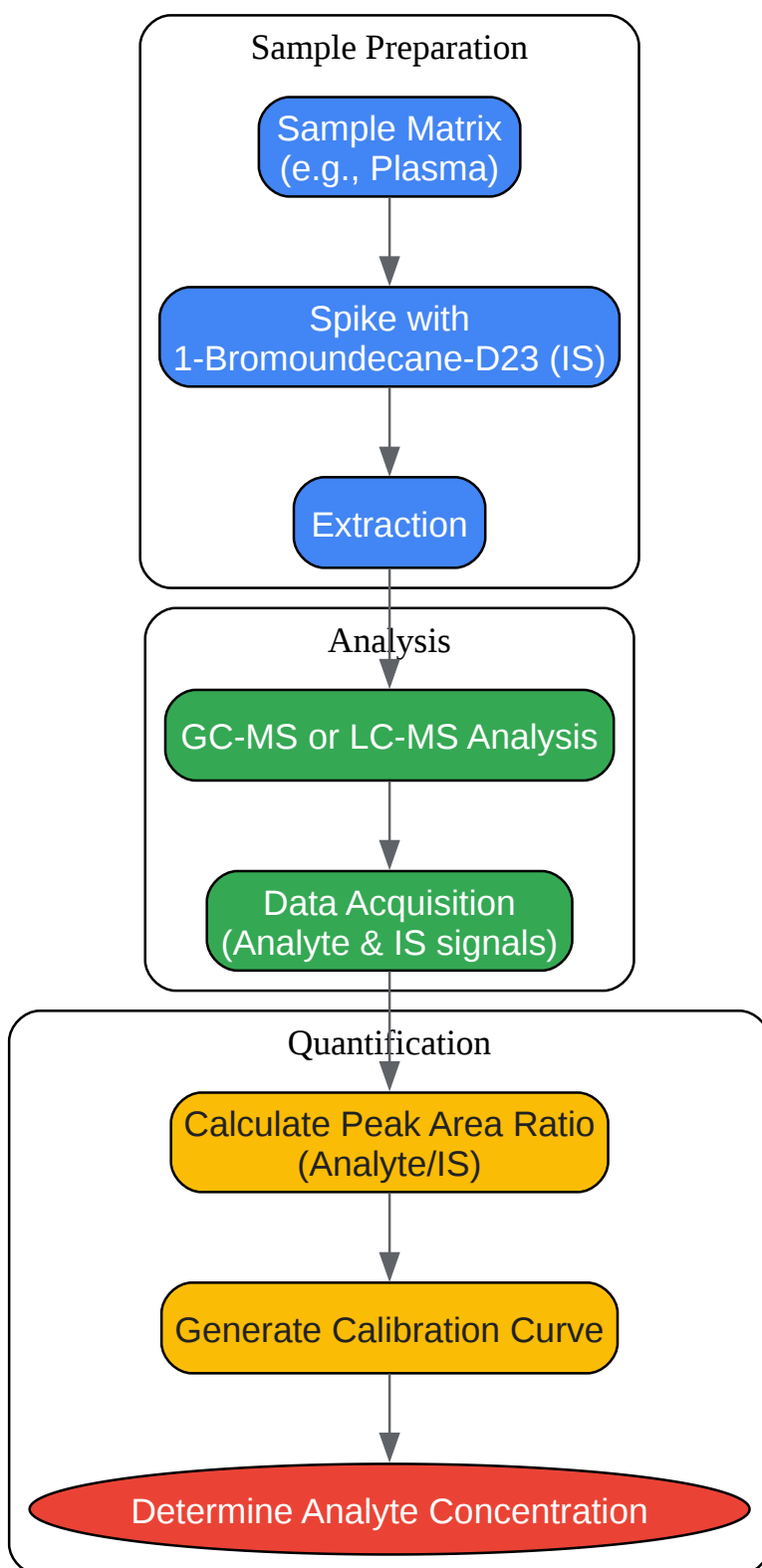
Mandatory Visualizations

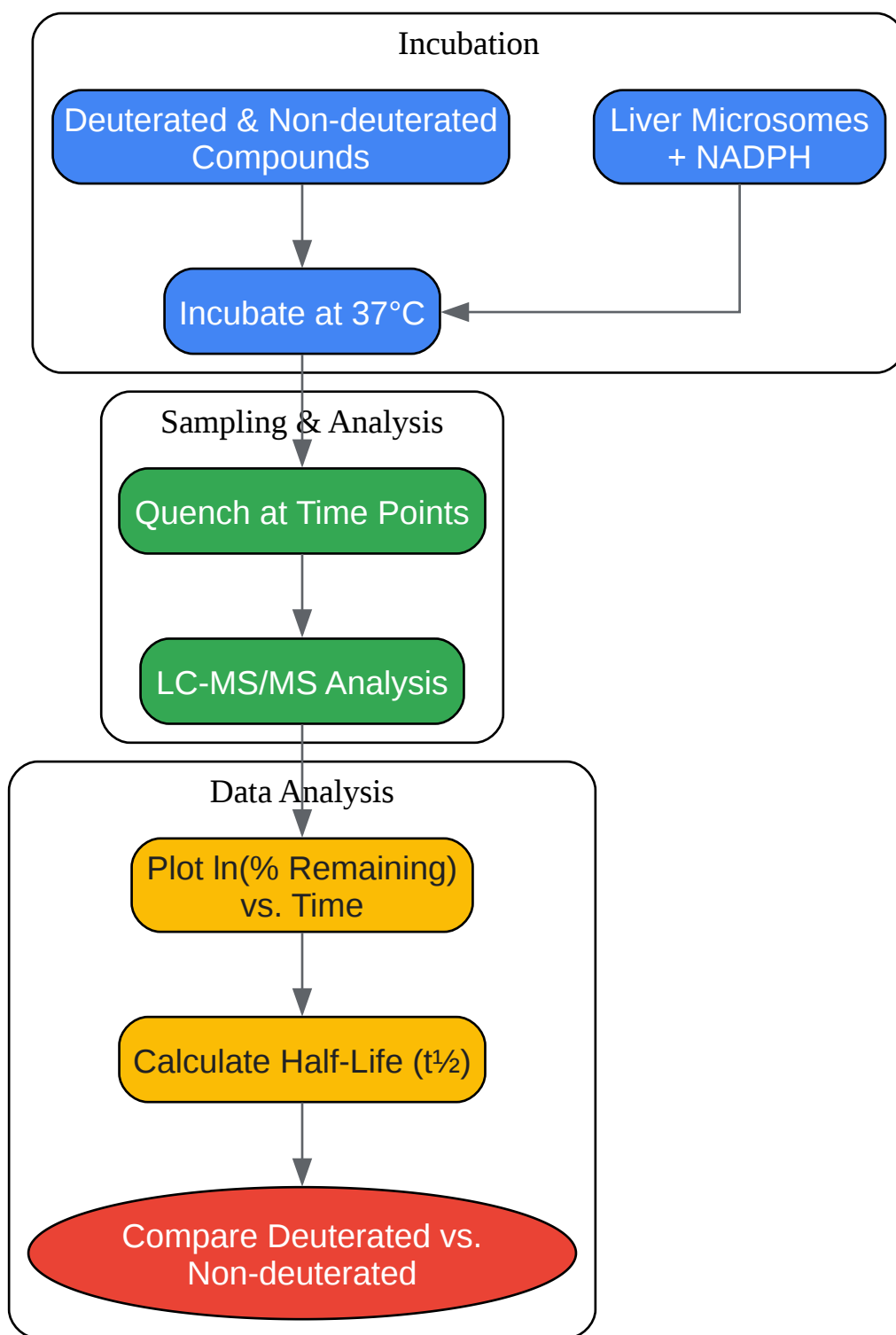
The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the use of **1-Bromoundecane-D23**.



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Caption: Workflow for a Grignard reaction using **1-Bromoundecane-D23**.





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References

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